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Compound of Interest

(R)-1-(2-Chlorophenyl)ethane-1,2-
diol

cat. No.: B7988057

Compound Name:

Physicochemical Identity

At its core, (R)-1-(2-Chlorophenyl)ethane-1,2-diol is a vicinal diol featuring a 2-chlorophenyl
moiety and a specific (R)-configuration at the benzylic carbon. It serves as a high-value chiral
intermediate, most notably in the synthesis of the anti-epileptic drug Cenobamate (Xcopri).

Molecular Specifications

Property Data

Chemical Name (1R)-1-(2-chlorophenyl)ethane-1,2-diol
CAS Number 32345-65-6

Molecular Formula CsHoCIO2

Molecular Weight 172.61 g/mol

Chirality (R)-Enantiomer

_ Viscous oil or low-melting solid (often isolated
Physical State o )
as a crude oil in process chemistry)

Soluble in alcohols (MeOH, IPA), ethyl acetate,

Solubilit
\ THF; sparingly soluble in water.[1][2]
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Synthetic Pathways & Causality

The synthesis of (R)-1-(2-Chlorophenyl)ethane-1,2-diol is not merely about connecting
atoms; it is about preserving stereochemical integrity while establishing the 1,2-diol
functionality.

Primary Route: Reduction of Chiral Mandelic Acid
Derivatives

The most robust industrial route leverages the "chiral pool" strategy, starting from (R)-2-
chloromandelic acid or its esters. This method is preferred over asymmetric dihydroxylation of
2-chlorostyrene for scale-up due to the lower cost of reagents and higher enantiomeric excess
(ee) stability.

Protocol Logic:
» Starting Material: (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate.
e Reagent Choice: Sodium Borohydride (NaBHa4) is used as the reducing agent.

o Why? It selectively reduces the ester to the primary alcohol without racemizing the
benzylic center or over-reducing the benzylic alcohol.

e Conditions: Methanol solvent at 0—-35°C.

o Critical Control Point: Temperature control is vital during quenching to prevent acid-
catalyzed racemization or elimination.

Pathway Visualization

Regioselective
Tosylation
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Figure 1: Synthetic workflow from chiral precursor to epoxide intermediate.

Pharmaceutical Application: The Cenobamate Link

The primary utility of this diol is its role as a precursor to Cenobamate, a voltage-gated sodium
channel blocker.

Mechanism of Utilization

The diol is not the final pharmacophore but the stereochemical anchor.

 Activation: The primary hydroxyl group of the diol is selectively activated (e.g., tosylated)
using organotin catalysts to distinguish it from the secondary benzylic hydroxy!.

o Epoxidation: Treatment with base closes the ring to form (R)-2-chlorostyrene oxide.

e Ring Opening: The epoxide is opened by a tetrazole nucleophile. The (R)-configuration of
the diol dictates the final (R)-configuration of the drug, which is essential for its binding
affinity.

Retrosynthetic Logic
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Figure 2: Retrosynthetic disconnection showing the diol's strategic position.

Analytical Characterization & Validation

Trust in a chiral intermediate requires rigorous validation of its enantiomeric excess (ee).
Standard HPLC methods for phenyl-1,2-diols can be adapted.

Chiral HPLC Protocol

To validate the (R)-isomer against the (S)-isomer or racemate:

¢ Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide-based).

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b7988057?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7988057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Mobile Phase: Hexane : Isopropanol (90:10 to 95:5 v/v).
e Flow Rate: 1.0 mL/min.
o Detection: UV at 210 nm or 220 nm (absorption of the chlorophenyl ring).

o Expected Result: The enantiomers should resolve with baseline separation. The (R)-isomer
typically elutes differently depending on the specific column interaction (reference standards
recommended).

Self-Validating Check

o Optical Rotation: A polarimeter check is a quick purity proxy.

e NMR Verification: 1H NMR in CDCls will show the benzylic proton as a doublet of doublets
(dd) around 4.8-5.1 ppm, distinct from the methylene protons.

Experimental Protocol: Laboratory Scale Synthesis
Note: This protocol is adapted from patent literature regarding Cenobamate intermediates.

Objective: Synthesis of (R)-1-(2-chlorophenyl)ethane-1,2-diol from (R)-methyl 2-(2-
chlorophenyl)-2-hydroxyacetate.

o Setup: Equip a 3-neck round-bottom flask with a thermometer, nitrogen inlet, and addition
funnel.

o Dissolution: Dissolve 107 g of (R)-methyl 2-(2-chlorophenyl)-2-hydroxyacetate in 750 mL of
Methanol. Cool to 0-5°C.

e Reduction: Slowly add 37.5 g of Sodium Borohydride (NaBHa4) portion-wise, maintaining
internal temperature below 10°C.

¢ Reaction: Allow the mixture to warm to 25-35°C and stir for 3 hours. Monitor by TLC or
HPLC for disappearance of ester.

e Workup:
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o Distill off methanol under vacuum (keep T < 50°C).
o Quench residue with water (400 mL) and extract with Ethyl Acetate (600 mL).

o Wash organic layer with brine, dry over NazSOa, and concentrate.

 Purification: If necessary, purify via column chromatography (DCM/MTBE) or use the crude
oil directly if purity >95%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7988057#r-1-2-chlorophenyl-ethane-1-2-diol-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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